molecular formula C19H23NO2 B3983757 4-(4-methoxyphenyl)-N-(1-phenylethyl)butanamide CAS No. 433249-01-5

4-(4-methoxyphenyl)-N-(1-phenylethyl)butanamide

Cat. No.: B3983757
CAS No.: 433249-01-5
M. Wt: 297.4 g/mol
InChI Key: YIFURKQWVAEIBH-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-N-(1-phenylethyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group and a phenylethyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-(1-phenylethyl)butanamide typically involves the reaction of 4-methoxybenzoyl chloride with N-(1-phenylethyl)butanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-N-(1-phenylethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 4-(4-hydroxyphenyl)-N-(1-phenylethyl)butanamide.

    Reduction: 4-(4-methoxyphenyl)-N-(1-phenylethyl)butylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-methoxyphenyl)-N-(1-phenylethyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-(1-phenylethyl)butanamide involves its interaction with specific molecular targets in biological systems. The methoxyphenyl group may interact with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxyphenyl)-N-(1-phenylethyl)butylamine
  • 4-(4-hydroxyphenyl)-N-(1-phenylethyl)butanamide
  • 4-(4-methoxyphenyl)-N-(1-phenylethyl)butanoic acid

Uniqueness

4-(4-methoxyphenyl)-N-(1-phenylethyl)butanamide is unique due to the presence of both a methoxyphenyl group and a phenylethyl group, which confer specific chemical and biological properties. Its structural features allow it to participate in a variety of chemical reactions and interact with biological targets in a distinct manner compared to similar compounds.

Properties

IUPAC Name

4-(4-methoxyphenyl)-N-(1-phenylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-15(17-8-4-3-5-9-17)20-19(21)10-6-7-16-11-13-18(22-2)14-12-16/h3-5,8-9,11-15H,6-7,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFURKQWVAEIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401256248
Record name 4-Methoxy-N-(1-phenylethyl)benzenebutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433249-01-5
Record name 4-Methoxy-N-(1-phenylethyl)benzenebutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=433249-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-N-(1-phenylethyl)benzenebutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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